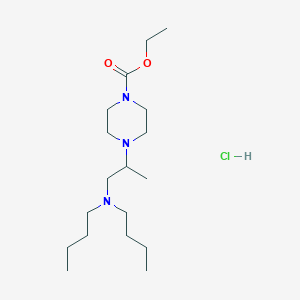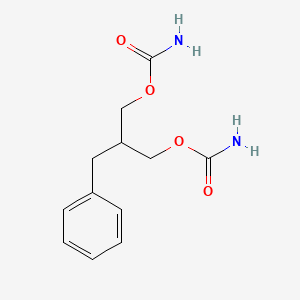
1,3-Propanediol, 2-benzyl-, dicarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediol, 2-benzyl-, dicarbamate is a chemical compound with the molecular formula C12H16N2O4. It is known for its unique structure, which includes a benzyl group attached to the 1,3-propanediol backbone, and two carbamate groups.
Métodos De Preparación
The synthesis of 1,3-Propanediol, 2-benzyl-, dicarbamate typically involves the reaction of 1,3-propanediol with benzyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the carbamate groups. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
1,3-Propanediol, 2-benzyl-, dicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce amines .
Aplicaciones Científicas De Investigación
1,3-Propanediol, 2-benzyl-, dicarbamate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,3-Propanediol, 2-benzyl-, dicarbamate involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. For example, its derivatives have been shown to interact with GABA receptors, contributing to their anticonvulsant properties .
Comparación Con Compuestos Similares
1,3-Propanediol, 2-benzyl-, dicarbamate can be compared with other similar compounds, such as:
1,3-Propanediol, 2-phenyl-, dicarbamate: This compound has a phenyl group instead of a benzyl group, which can influence its chemical reactivity and biological activity.
1,3-Propanediol, 2-methyl-, dicarbamate: The presence of a methyl group instead of a benzyl group results in different physical and chemical properties.
Propiedades
Número CAS |
25480-67-5 |
|---|---|
Fórmula molecular |
C12H16N2O4 |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
(2-benzyl-3-carbamoyloxypropyl) carbamate |
InChI |
InChI=1S/C12H16N2O4/c13-11(15)17-7-10(8-18-12(14)16)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,13,15)(H2,14,16) |
Clave InChI |
DAMWBEZPZUAGIM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(COC(=O)N)COC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


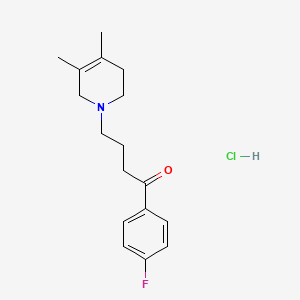
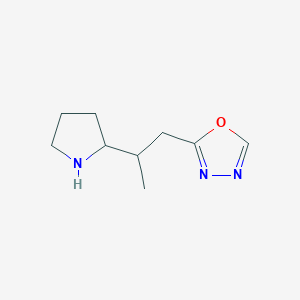

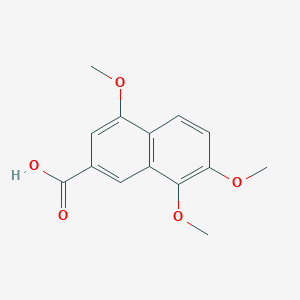
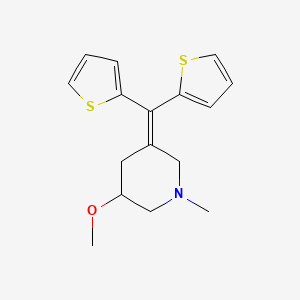
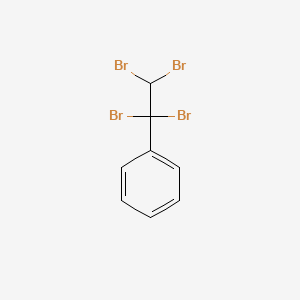
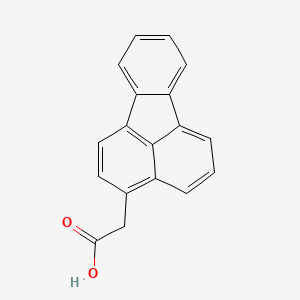
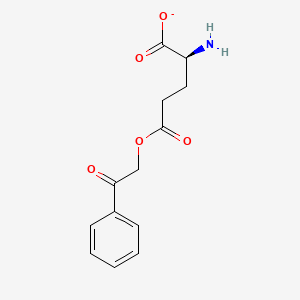

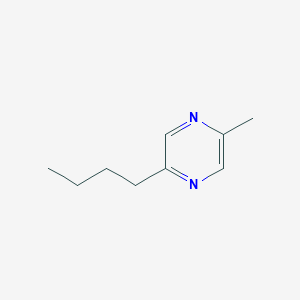
![Benzene, 1,1'-[methylenebis(telluro)]bis[4-methoxy-](/img/structure/B14691058.png)

